
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group, an ethyl group, and a methylated pyrrolidinyl moiety, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the following steps:
Formation of the Pyrrolidinyl Core: The starting material is often a pyrrolidine derivative, which undergoes methylation to introduce the methyl group at the 1-position.
Introduction of the Ethyl Group: The ethyl group is introduced through a nucleophilic substitution reaction, where an ethyl halide reacts with the pyrrolidinyl core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions: 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and electrophiles like acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different alkyl or acyl groups.
科学的研究の応用
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
N-Ethyl-N-methyl-pyrrolidin-3-ylamine: Similar structure but lacks the amino group at the 2-position.
2-Amino-N-ethyl-N-pyrrolidin-3-yl-acetamide: Similar but without the methyl group on the pyrrolidinyl ring.
Uniqueness: 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCPKLCCMCIQG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
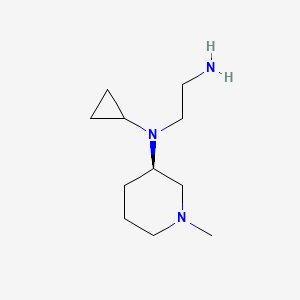
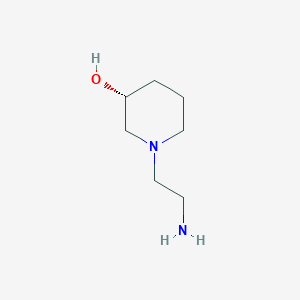
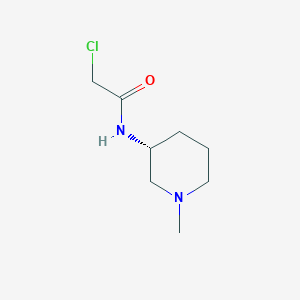
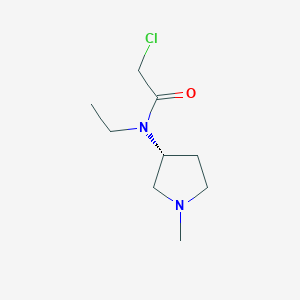
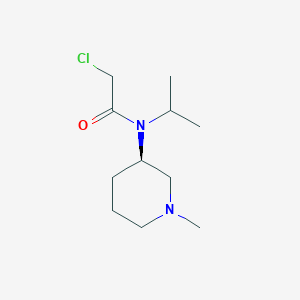
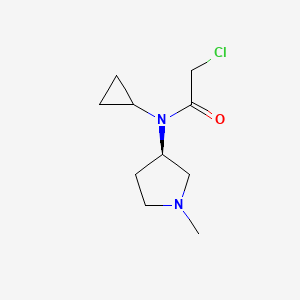
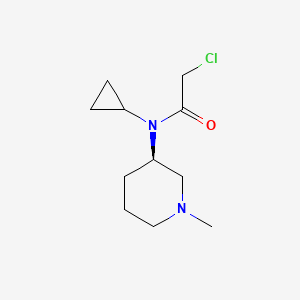

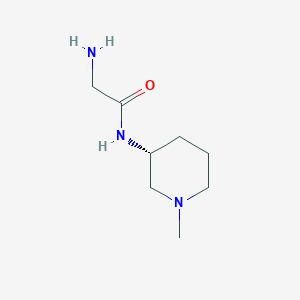
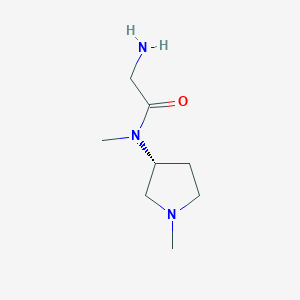
![[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7986638.png)
![[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986640.png)
![Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7986646.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7986662.png)
